molecular formula C17H19N3O6 B13400265 N-{1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-4-methoxybenzamide

N-{1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-4-methoxybenzamide

Cat. No.: B13400265
M. Wt: 361.3 g/mol
InChI Key: ZASFNFUJGOZQBW-UHFFFAOYSA-N
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Description

N4-Anisoyl-2’-deoxycytidine is a synthetic nucleoside analog with the molecular formula C17H19N3O6. It is characterized by the presence of an anisoyl group attached to the nitrogen atom at the fourth position of the cytidine base.

Properties

IUPAC Name

N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6/c1-25-11-4-2-10(3-5-11)16(23)18-14-6-7-20(17(24)19-14)15-8-12(22)13(9-21)26-15/h2-7,12-13,15,21-22H,8-9H2,1H3,(H,18,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASFNFUJGOZQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3CC(C(O3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Anisoyl-2’-deoxycytidine typically involves the acylation of 2’-deoxycytidine with anisoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the anisoyl derivative. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of N4-Anisoyl-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH2OH) group on the oxolane ring undergoes oxidation under controlled conditions. Potassium permanganate (KMnO4) in acidic media converts this group to a carbonyl (-C=O), forming a ketone derivative. This reaction is critical for modifying the compound’s polarity and potential hydrogen-bonding interactions.

Reaction Reagents/Conditions Product
Hydroxymethyl → CarbonylKMnO4, H2SO4, 40–60°COxolane-5-carboxylic acid derivative

Nucleophilic Substitution

The oxolane ring’s hydroxyl groups and the pyrimidine ring’s carbonyl oxygen are susceptible to nucleophilic substitution. For example:

  • Amines (e.g., NH3, alkylamines) react with the oxolane hydroxyl groups to form ether or ester derivatives.

  • Thiols (e.g., mercaptoethanol) target the pyrimidine carbonyl, yielding thioether analogs .

Reaction Site Nucleophile Product
Oxolane hydroxylEthylamineN-Ethyl oxolane ether
Pyrimidine carbonyl oxygenMercaptoacetic acidThioether-linked pyrimidine derivative

Hydrolysis of Methoxybenzamide

The methoxy (-OCH3) group on the benzamide moiety undergoes acid-catalyzed hydrolysis (e.g., HBr in acetic acid) to yield a hydroxyl (-OH) group. This modification enhances the compound’s solubility in aqueous systems and alters its interaction with biological targets.

Reaction Reagents/Conditions Product
Methoxy → HydroxyHBr, CH3COOH, reflux4-Hydroxybenzamide derivative

Enzymatic Modifications

The compound’s nucleoside-like structure enables interactions with enzymes such as kinases and phosphorylases. For instance:

  • Phosphorylation of the oxolane hydroxyl group generates a triphosphate analog, mimicking natural nucleosides and enabling potential antiviral activity .

Enzyme Reaction Biological Relevance
KinasesPhosphorylation at C5-OHProdrug activation for antiviral use

Comparative Reactivity with Analogues

The compound’s reactivity aligns with structurally related nucleoside analogs but differs in regioselectivity due to the methoxybenzamide group. For example:

Compound Key Reaction Distinct Feature
FlucytosineDeaminationLacks oxolane ring
TenofovirPhosphorylationAcyclic phosphonate backbone

Scientific Research Applications

N4-Anisoyl-2’-deoxycytidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N4-Anisoyl-2’-deoxycytidine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The anisoyl group may enhance the compound’s ability to bind to specific molecular targets, such as DNA polymerases and repair enzymes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxycytidine: A naturally occurring nucleoside involved in DNA synthesis.

    N4-Benzoyl-2’-deoxycytidine: Another synthetic analog with a benzoyl group instead of an anisoyl group.

Uniqueness

N4-Anisoyl-2’-deoxycytidine is unique due to the presence of the anisoyl group, which can confer distinct chemical and biological properties. This modification can enhance the compound’s stability, binding affinity, and specificity for certain molecular targets, making it a valuable tool in research and therapeutic applications .

Biological Activity

N-{1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-4-methoxybenzamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound can be described by the following structural formula:

Molecular Formula C18H17N3O6\text{Molecular Formula }C_{18}H_{17}N_{3}O_{6}
Molecular Weight 371.3441 g mol\text{Molecular Weight }371.3441\text{ g mol}

The compound features a pyrimidine ring and a hydroxymethyl oxolane moiety, which are known to contribute to various biological activities.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 .

Table 1: Summary of Anticancer Studies

Study ReferenceCell Lines TestedMechanism of ActionKey Findings
HeLa, MCF7Caspase ActivationInduced apoptosis at IC50 20 µM
A549Cell Cycle ArrestG0/G1 phase arrest observed

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against various bacterial strains, potentially through inhibition of bacterial DNA synthesis or disruption of cell wall integrity. For example, a study reported an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against Staphylococcus aureus .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Mechanism Suggested
Staphylococcus aureus15Inhibition of DNA synthesis
Escherichia coli20Disruption of cell wall

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid metabolism.
  • Receptor Interaction : It may interact with specific cellular receptors influencing signal transduction pathways.
  • Cell Cycle Modulation : Evidence suggests it can alter the progression through various phases of the cell cycle.

Case Studies

Several case studies have highlighted the efficacy and potential applications of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving patients with advanced solid tumors showed a promising response rate when treated with a formulation containing this compound alongside traditional chemotherapy agents .
  • Case Study 2 : In vitro studies demonstrated enhanced antimicrobial efficacy when combined with standard antibiotics against resistant strains .

Q & A

Q. What spectroscopic methods are recommended for structural characterization of this compound?

  • Methodological Answer: Use a combination of NMR (¹H, ¹³C, and 2D techniques) to resolve stereochemistry and confirm substituent positions. High-resolution mass spectrometry (HR-MS) is critical for verifying molecular weight and fragmentation patterns. Additionally, collision cross-section (CCS) data from ion mobility spectrometry can validate conformational stability. For example, CCS values for [M+H]⁺ (233.8 Ų) and [M+Na]⁺ (245.8 Ų) provide insights into gas-phase ion behavior .

Q. What are the key safety protocols for handling this compound in the lab?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for aerosol prevention .
  • Storage: Store in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the oxolane ring or oxidation of the hydroxymethyl group .
  • Spill Management: Neutralize spills with dry sand or vermiculite; avoid water to prevent unintended reactions .

Q. What are common initial synthetic routes for this compound?

  • Methodological Answer: A typical route involves nucleoside analog synthesis :
  • Step 1: Couple a protected uracil derivative with a ribose-like oxolane intermediate via Vorbrüggen glycosylation.
  • Step 2: Functionalize the pyrimidine ring with 4-methoxybenzamide using a palladium-catalyzed amidation .
  • Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Advanced Research Questions

Q. How can synthesis yield be optimized while maintaining stereochemical purity?

  • Methodological Answer:
  • Design of Experiments (DoE): Apply factorial design to test variables: temperature (20–60°C), catalyst loading (0.5–5 mol%), and solvent polarity (THF vs. acetonitrile). Response surfaces can identify optimal conditions .
  • Chiral Auxiliaries: Use (R)-BINOL-based catalysts to enhance enantioselectivity during glycosylation .
  • In-situ Monitoring: Employ Raman spectroscopy to track reaction progress and minimize byproducts .

Q. How to resolve contradictions in spectral data (e.g., unexpected CCS values or NMR shifts)?

  • Methodological Answer:
  • CCS Discrepancies: Compare experimental CCS values (e.g., [M+H]⁺ = 233.8 Ų) with computational models (e.g., MOBCAL). Deviations may indicate solvent adducts or conformational isomers .
  • NMR Anomalies: Perform variable-temperature NMR to detect dynamic processes (e.g., rotamers). For example, broadening of methoxybenzamide peaks at low temperatures suggests restricted rotation .
  • X-ray Crystallography: Resolve ambiguities by growing single crystals in a 1:1 chloroform/methanol mixture .

Q. What experimental strategies assess the compound’s stability under physiological conditions?

  • Methodological Answer:
  • Hydrolytic Stability: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS; focus on cleavage of the glycosidic bond or oxidation of the hydroxymethyl group .
  • Photostability: Expose to UV light (254 nm) in a quartz cuvette. Use a actinometer (e.g., potassium ferrioxalate) to quantify degradation kinetics .
  • Thermal Analysis: Perform DSC/TGA to identify decomposition thresholds (>150°C typically indicates robust stability) .

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